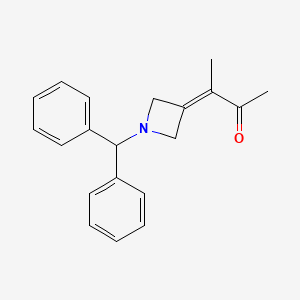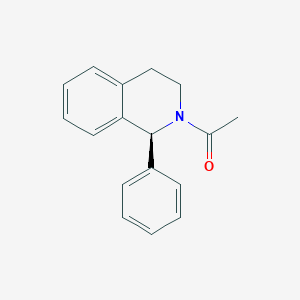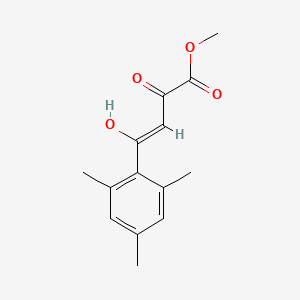
methyl (2Z)-2-hydroxy-4-oxo-4-(2,4,6-trimethylphenyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is an organic compound characterized by its unique structure, which includes a mesityl group and a (Z)-configured double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate typically involves the reaction of mesityl aldehyde with ethyl acetoacetate under basic conditions, followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature to ensure the (Z)-configuration of the double bond is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines or alcohols in the presence of a base like triethylamine at room temperature.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity to these targets, while the (Z)-configured double bond can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-4-hydroxy-4-mesityl-2-oxobut-3-enoate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.
Methyl 4-hydroxy-4-phenyl-2-oxobut-3-enoate: A similar compound with a phenyl group instead of a mesityl group, which can affect its chemical properties and applications.
Uniqueness
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is unique due to its mesityl group and (Z)-configuration, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
methyl (Z)-4-hydroxy-2-oxo-4-(2,4,6-trimethylphenyl)but-3-enoate |
InChI |
InChI=1S/C14H16O4/c1-8-5-9(2)13(10(3)6-8)11(15)7-12(16)14(17)18-4/h5-7,15H,1-4H3/b11-7- |
Clé InChI |
YOOYZFURSQENBX-XFFZJAGNSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C(=C/C(=O)C(=O)OC)/O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=CC(=O)C(=O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


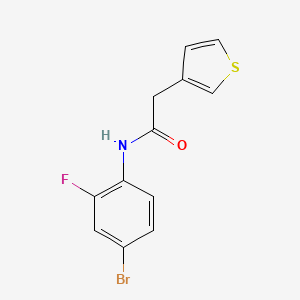

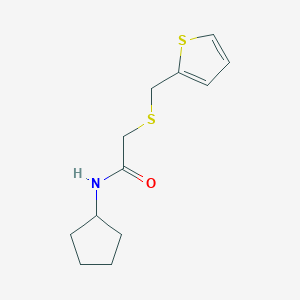
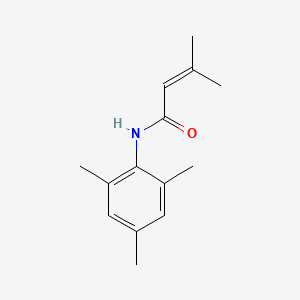

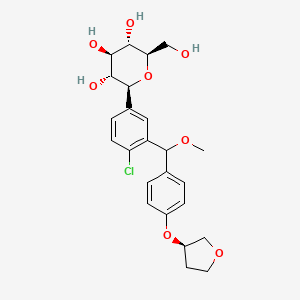
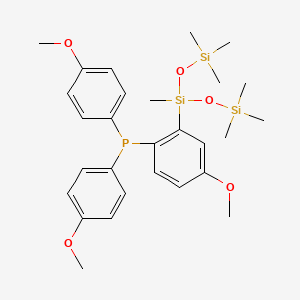
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

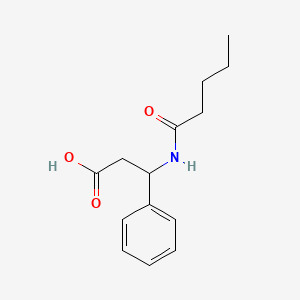
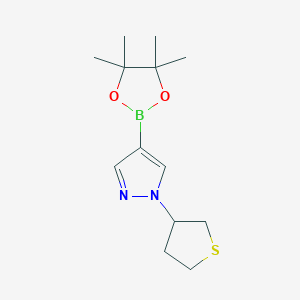
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
